molecular formula C15H12BrN3O4 B11669497 5-Bromo-2-methoxy-N'-(3-nitrobenzylidene)benzohydrazide

5-Bromo-2-methoxy-N'-(3-nitrobenzylidene)benzohydrazide

Cat. No.: B11669497
M. Wt: 378.18 g/mol
InChI Key: LSAOHLOGHBYRRB-RQZCQDPDSA-N
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Description

5-Bromo-2-methoxy-N’-(3-nitrobenzylidene)benzohydrazide is an organic compound with the molecular formula C15H12BrN3O4 and a molecular weight of 378.185 g/mol . This compound is part of the benzohydrazide family and is characterized by the presence of a bromine atom, a methoxy group, and a nitrobenzylidene moiety. It is primarily used in scientific research due to its unique chemical properties.

Preparation Methods

The synthesis of 5-Bromo-2-methoxy-N’-(3-nitrobenzylidene)benzohydrazide typically involves the condensation reaction between 5-bromo-2-methoxybenzohydrazide and 3-nitrobenzaldehyde . The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified through recrystallization.

Industrial production methods for this compound are not well-documented, as it is primarily used in research settings. the general approach would involve scaling up the laboratory synthesis process, ensuring proper handling and disposal of reagents and by-products.

Chemical Reactions Analysis

5-Bromo-2-methoxy-N’-(3-nitrobenzylidene)benzohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction and conditions employed.

Scientific Research Applications

5-Bromo-2-methoxy-N’-(3-nitrobenzylidene)benzohydrazide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for various modifications and derivatizations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.

    Medicine: Preliminary studies suggest that derivatives of this compound may have therapeutic potential. Further research is needed to explore its efficacy and safety in medical applications.

    Industry: While not widely used in industrial applications, the compound’s derivatives may find use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 5-Bromo-2-methoxy-N’-(3-nitrobenzylidene)benzohydrazide involves its interaction with specific molecular targets. The nitrobenzylidene moiety can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its biological activities .

Comparison with Similar Compounds

5-Bromo-2-methoxy-N’-(3-nitrobenzylidene)benzohydrazide can be compared with other similar compounds, such as:

The uniqueness of 5-Bromo-2-methoxy-N’-(3-nitrobenzylidene)benzohydrazide lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C15H12BrN3O4

Molecular Weight

378.18 g/mol

IUPAC Name

5-bromo-2-methoxy-N-[(E)-(3-nitrophenyl)methylideneamino]benzamide

InChI

InChI=1S/C15H12BrN3O4/c1-23-14-6-5-11(16)8-13(14)15(20)18-17-9-10-3-2-4-12(7-10)19(21)22/h2-9H,1H3,(H,18,20)/b17-9+

InChI Key

LSAOHLOGHBYRRB-RQZCQDPDSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)Br)C(=O)N/N=C/C2=CC(=CC=C2)[N+](=O)[O-]

Canonical SMILES

COC1=C(C=C(C=C1)Br)C(=O)NN=CC2=CC(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

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